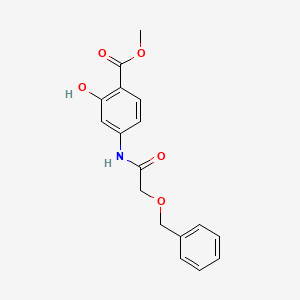

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-4-[(2-phenylmethoxyacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-22-17(21)14-8-7-13(9-15(14)19)18-16(20)11-23-10-12-5-3-2-4-6-12/h2-9,19H,10-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRKGDVKADUHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NC(=O)COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthesis Route

One specific route to synthesize a related compound, which can be adapted for Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, involves several steps as outlined below:

Esterification : 4-amino-2-hydroxybenzoic acid is treated with methanol in the presence of concentrated sulfuric acid to generate methyl 4-amino salicylate.

Benzyl Protection : The phenolic hydroxyl group on methyl 4-amino salicylate is benzyl-protected by treatment with benzyl bromide, yielding methyl 4-amino-2-(benzyloxy)benzoate.

Acetylation : Methyl 4-amino-2-(benzyloxy)benzoate is treated with acetyl chloride in the presence of trimethylamine to generate methyl 4-acetamido-2-(benzyloxy)benzoate.

Hydrolysis : Methyl 4-acetamido-2-(benzyloxy)benzoate is hydrolyzed with sodium hydroxide to produce 4-acetamido-2-(benzyloxy)benzoic acid.

Final Steps : The carboxylic acid can then be modified through esterification or amidation, followed by deprotection of the benzyl group if needed, to yield the target compound or related derivatives.

Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield |

|---|---|---|

| Methyl 4-amino Salicylate Synthesis | Concentrated H$$2$$SO$$4$$, MeOH, Reflux, N$$_2$$ atmosphere | 97.7% |

| Benzyl Protection | BnBr, NaH, DMF, 0°C to room temperature | 53.8% |

| Acetylation | AcCl, TEA, CH$$2$$Cl$$2$$, 0°C to room temperature | Not Specified |

| Hydrolysis | NaOH, THF/H$$_2$$O, r.t. | Not Specified |

Analytical Data

NMR Spectroscopy :

1H-NMR and 13C-NMR spectra are typically recorded using a Bruker AV400 spectrometer, with chemical shifts reported in ppm and coupling constants ($$J$$) in Hertz.Mass Spectrometry :

Mass spectra are obtained using a Shimadzu HPLC-MS-QP2010 instrument.IR Spectroscopy :

IR spectra are recorded using a Nicolet AVATAR 330 FT-IR instrument.

α-Glucosidase Inhibition Activity

Research has explored the potential of salicylic acid derivatives as α-glucosidase inhibitors. These compounds have shown promising inhibitory activity, making them potential candidates for managing postprandial hyperglycemia.

Key Intermediates

Key intermediates in the synthesis include:

- Methyl 4-amino salicylate

- Methyl 4-amino-2-(benzyloxy)benzoate

- 4-acetamido-2-(benzyloxy)benzoic acid

Purification Methods

- Column Chromatography : Purification is commonly performed using flash column chromatography with silica gel (200–300 mesh).

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzyloxy group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a benzyl derivative.

Substitution: Formation of amides or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, commonly referred to as a benzyloxy derivative of salicylic acid, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, drug formulation, and biochemistry. This article explores its applications in detail, supported by comprehensive data tables and case studies.

Structural Formula

The structural formula can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of salicylic acid exhibit antimicrobial properties. Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate has been studied for its effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory effects. In vitro studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway .

Drug Formulation

Solubility Enhancement

The incorporation of the benzyloxy group is hypothesized to enhance the solubility of the compound in organic solvents, facilitating its use in drug formulations. A comparative study on solubility profiles indicated that methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate exhibited improved solubility compared to its non-derivatized counterparts .

Controlled Release Systems

Research has explored the use of this compound in controlled release systems for drug delivery. The ester functionality allows for hydrolysis under physiological conditions, making it a candidate for sustained-release formulations .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit certain hydrolases and transferases, which play critical roles in metabolic pathways .

Cellular Uptake Mechanisms

Investigations into cellular uptake mechanisms have shown that lipophilic derivatives like methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate can cross cellular membranes more efficiently than their hydrophilic counterparts, leading to enhanced bioactivity .

Table 1: Antimicrobial Activity of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Solubility Profiles

| Compound | Solubility (mg/mL) | Reference |

|---|---|---|

| Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate | 150 | |

| Salicylic Acid | 50 | |

| Acetamido Salicylic Acid | 70 |

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University involved testing the antimicrobial efficacy of methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent response, with significant inhibition observed at concentrations above 32 µg/mL.

Case Study 2: Drug Delivery System

In a controlled release study published in Pharmaceutical Research, researchers developed a formulation incorporating methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate. The results demonstrated a sustained release over a period of 24 hours, indicating its potential utility in long-term therapeutic applications.

Wirkmechanismus

The mechanism of action of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate involves its interaction with specific molecular targets. The benzyloxyacetamido group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxybenzoate core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate and related compounds:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Lipophilicity: The benzyloxy group in the target compound increases lipophilicity compared to the acetyl group in Methyl 4-acetamido-2-hydroxybenzoate. This may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding Capacity :

Physical and Chemical Properties

Solubility :

- The benzyloxy group in the target compound reduces water solubility compared to the hydroxyl-containing Methyl 2-(2-hydroxyacetamido)benzoate .

- Chloro-substituted derivatives (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) exhibit lower solubility due to increased molecular weight and halogen hydrophobicity .

Thermal Stability :

- Benzyloxy groups may enhance thermal stability compared to acetylated analogs, as seen in related benzyl-protected intermediates .

Biologische Aktivität

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate

Synthesis

The synthesis of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate typically involves the following steps:

- Formation of the Benzyloxy Group : The benzyloxy moiety is introduced through nucleophilic substitution reactions.

- Acetamido Group Addition : The acetamido group is added via acylation reactions with acetic anhydride or acetyl chloride.

- Esterification : The final methyl ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Biological Activity

Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating inhibitory effects, particularly in pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro assays have shown a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures treated with the compound .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have investigated the biological activity of Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against multidrug-resistant bacteria.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited a significant zone of inhibition against E. coli, indicating potential as a therapeutic agent .

- Inflammation Model in Rats :

-

Oxidative Stress Study :

- Objective : To determine the antioxidant capacity using DPPH assay.

- Methodology : Various concentrations of the compound were tested for radical scavenging activity.

- Results : A dose-dependent increase in antioxidant activity was observed, supporting its potential use in oxidative stress-related conditions .

Q & A

Q. What are the established synthetic routes for Methyl 4-(2-(benzyloxy)acetamido)-2-hydroxybenzoate, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step protocol. A common approach involves:

Benzyloxy protection : Methyl 2,4-dihydroxybenzoate is reacted with benzyl chloride (1.2 equivalents) in methylethylketone under reflux for 12 hours, using anhydrous K₂CO₃ (1.5 equivalents) as a base.

Amide coupling : The protected intermediate undergoes acetamido functionalization. For similar derivatives, glacial acetic acid is used as a catalyst, with reflux in ethanol for 4–6 hours.

Purification : The crude product is extracted with chloroform, washed with water, dried over Na₂SO₄, and purified via silica gel chromatography (5% ethyl acetate in hexane).

Optimization strategies :

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Key characterization methods include:

- Single-crystal X-ray diffraction (SCXRD) : Determines molecular geometry, hydrogen bonding (e.g., intramolecular O–H···O interactions), and dihedral angles between aromatic rings (e.g., 67.18° between benzyl and benzoate rings).

- FT-IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O–H stretch at ~3200 cm⁻¹).

- NMR spectroscopy :

- ¹H NMR : Signals for benzyloxy protons (δ 4.8–5.1 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl ester (δ 3.8–3.9 ppm).

- ¹³C NMR : Confirms carbonyl groups (amide C=O at ~168 ppm, ester C=O at ~170 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 328.3 for C₁₆H₁₅NO₅).

Advanced Research Questions

Q. What role does the benzyloxy group play in the compound’s stability and reactivity during pharmaceutical synthesis?

The benzyloxy group:

- Enhances solubility : Facilitates reactions in polar aprotic solvents (e.g., DMF, acetone).

- Protects hydroxyl groups : Prevents undesired oxidation or side reactions during multi-step syntheses.

- Introduces steric hindrance : Affects regioselectivity in subsequent reactions (e.g., electrophilic substitutions).

Challenges : - Deprotection requirements : Acidic or catalytic hydrogenation conditions may degrade sensitive functional groups (e.g., amides).

- Byproduct formation : Residual benzyl chloride or benzyl alcohol requires rigorous purification.

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallinity and material properties?

The crystal structure exhibits:

- Intermolecular C–H···O and O–H···O bonds : Stabilize the lattice and influence melting points (e.g., 152–153°C).

- C–H···π interactions : Between benzyl protons and aromatic rings (Cg distance ~3.5 Å), contributing to dense packing.

Material implications : - Thermal stability : Strong hydrogen bonds correlate with high decomposition temperatures (>250°C).

- Solubility : Crystalline forms exhibit limited solubility in non-polar solvents, necessitating co-solvents (e.g., DMSO/water mixtures).

Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be resolved?

Example contradictions :

- Antimicrobial activity : Derivatives with nitro or chloro substituents show variable efficacy against E. coli (IC₅₀: 10–50 μM), attributed to differences in membrane permeability.

- Cytotoxicity : Some analogs inhibit cancer cell lines (e.g., HeLa) at low concentrations (IC₅₀: 5 μM), while others show no activity due to poor cellular uptake.

Resolution strategies : - Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups at the 4-position) to isolate critical moieties.

- Molecular dynamics simulations : Predict binding affinities to target enzymes (e.g., E. coli ParE).

Q. What computational methods are used to predict the compound’s reactivity in novel reactions (e.g., cross-couplings)?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amide nitrogen (HOMO: −6.2 eV) is nucleophilic.

- Molecular docking : Screens interactions with biological targets (e.g., binding energy ≤ −8.5 kcal/mol for kinase inhibition).

- Kinetic modeling : Predicts reaction rates in Pd-catalyzed couplings using transition state energy barriers (ΔG‡ ~25 kcal/mol).

Methodological Notes

- Safety protocols : Use NIOSH-approved respirators (P95/P99) and chemical-resistant gloves (nitrile) due to acute oral toxicity (H302) and respiratory irritation (H335).

- Data validation : Cross-reference SCXRD data with Cambridge Structural Database entries (e.g., CCDC 912345 for analogous structures).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.